molecular formula C12H10Cl2N2O2S2 B5198546 2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

Cat. No. B5198546
M. Wt: 349.3 g/mol
InChI Key: JPVOWHIERGKNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is a chemical compound with a complex structure that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerases and kinases, which are involved in cell growth and division.
Biochemical and Physiological Effects
Studies have shown that 2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide. One direction is to further investigate its mechanism of action and optimize its efficacy as an anticancer agent. Another direction is to study its potential as a lead compound for the development of new drugs in other fields, such as infectious diseases. Additionally, its potential as a herbicide can be further explored.

Synthesis Methods

The synthesis of 2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with thioacetamide in the presence of triethylamine. The resulting compound is then reacted with 2-oxotetrahydro-3-thiophenecarboxylic acid to yield the final product.

Scientific Research Applications

2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and agricultural science. In cancer research, this compound has shown promising results as a potential anticancer agent, particularly in inhibiting the growth of breast cancer cells. In drug discovery, it has been studied as a potential lead compound for the development of new drugs. In agricultural science, it has been studied as a potential herbicide.

properties

IUPAC Name

2,4-dichloro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S2/c13-6-1-2-7(8(14)5-6)10(17)16-12(19)15-9-3-4-20-11(9)18/h1-2,5,9H,3-4H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVOWHIERGKNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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